molecular formula C16H23N3OS B2737815 2-(1-adamantyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 391863-99-3

2-(1-adamantyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2737815
CAS RN: 391863-99-3
M. Wt: 305.44
InChI Key: ZUAIDXDPMQXLCH-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as AET, is a chemical compound that has been widely studied for its potential use in scientific research. AET is a thiadiazole derivative that has shown promise in various research applications due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Molecular Interactions and Crystal Structure

  • Quantitative Assessment of Noncovalent Interactions: Research on adamantane-1,3,4-thiadiazole derivatives, closely related to 2-(1-adamantyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, focuses on understanding their molecular interactions and crystal structures. The orientation of amino groups and the strength of intra- and intermolecular hydrogen bonds play a crucial role in the stability of these structures (El-Emam et al., 2020).

Anticancer Properties

  • Cytotoxic Activity Against Cancer Cell Lines: Some adamantane derivatives exhibit cytotoxic activity against breast and colon cancer cell lines. Research in this area seeks to understand the therapeutic potential of these compounds in oncology (Ghorab et al., 2015).

Inhibitors and Drug Properties

  • Development as Glutaminase Inhibitors: Derivatives of thiadiazoles, including those with adamantane structures, are studied for their role as glutaminase inhibitors, which can have significant implications in cancer treatment (Shukla et al., 2012).
  • Applications in Antiviral and Antimicrobial Treatments: Adamantane derivatives have shown potential in the synthesis of compounds with antiviral and antimicrobial activities. This research is crucial for developing new treatments against various infectious diseases (Kadi et al., 2010).

Chemical Synthesis and Reactions

  • Synthetic Applications in Chemistry: The compound and its derivatives are used in various chemical syntheses, such as the creation of heterocycles, which are fundamental in medicinal chemistry (Ohno et al., 1993).

Potential Therapeutic Use

  • Anti-Tuberculosis Agents: Innovative adamantyl-imidazolo-thiadiazoles synthesized using green chemistry principles have shown potential as anti-tuberculosis agents, targeting specific enzymes involved in the disease (Anusha et al., 2015).

properties

IUPAC Name

2-(1-adamantyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-2-14-18-19-15(21-14)17-13(20)9-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,2-9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAIDXDPMQXLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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